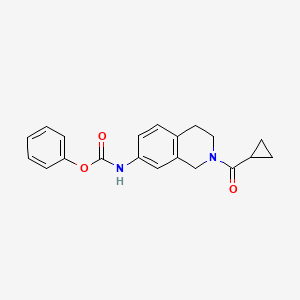![molecular formula C17H12N4O B3002192 7-(4-苯氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 320416-56-6](/img/structure/B3002192.png)
7-(4-苯氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H12N4O and its molecular weight is 288.31. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
互变异构和结构分析
- 化合物 7-(4-苯氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶参与了互变异构的研究,这是一种化学反应,导致质子重新定位和双键位置发生偏移。例如,Desenko 等人 (1993) 探索了二氢唑并嘧啶的亚胺-烯胺互变异构,包括二氢-1,2,4-三唑并[1,5-a]嘧啶,展示了空间效应如何影响互变异构平衡 (Desenko 等人,1993)。
合成和化学反应
- 衍生自 7-(4-苯氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶的合成一直是备受关注的话题。例如,Divate 和 Dhongade-Desai (2014) 报道了一种有效的微波辅助衍生合成,表明了潜在的抗惊厥特性 (Divate 和 Dhongade-Desai,2014)。
生物活性
- 包括 7-(4-苯氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶在内的 [1,2,4]三唑并[1,5-a]嘧啶骨架因其生物活性而受到研究。Pinheiro 等人 (2020) 回顾了这些化合物的应用,强调了它们在医药和农业化学中的重要性,例如抗菌、抗真菌、抗病毒、抗寄生虫和抗癌特性 (Pinheiro 等人,2020)。
药用应用
- 在药物研究领域,这些化合物因其潜在的抗哮喘特性而受到探索。Medwid 等人 (1990) 制备了 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶,包括衍生自 7-(4-苯氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶的衍生物,这些衍生物作为介质释放抑制剂表现出有希望的活性,表明在哮喘治疗中的潜在应用 (Medwid 等人,1990)。
作用机制
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to inhibit enzymes like rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in immune response and cell growth .
Result of Action
Related compounds have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects . These effects are likely a result of the inhibition of their target enzymes and the subsequent disruption of the associated biochemical pathways.
未来方向
The future directions for research on 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their diverse biological activities, these compounds could be investigated for their potential use in the treatment of various diseases .
生化分析
Biochemical Properties
7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, such as JAK1 and JAK2, which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular responses. Additionally, 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with receptor proteins, influencing signal transduction processes.
Cellular Effects
The effects of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . It also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access . This inhibition leads to downstream effects on cell signaling and gene expression. The compound also influences transcription factors, altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained interaction with target biomolecules . Its degradation products may also have biological activity, contributing to the overall effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity. These interactions can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside, it can accumulate in specific tissues, depending on its affinity for certain cellular components. This distribution pattern influences its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence apoptotic pathways. This localization determines the precise cellular processes affected by the compound.
属性
IUPAC Name |
7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-4-14(5-3-1)22-15-8-6-13(7-9-15)16-10-11-18-17-19-12-20-21(16)17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKQBPDYBOFHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
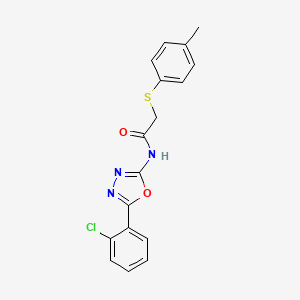

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)
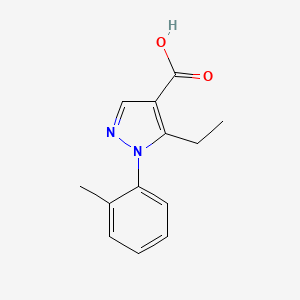
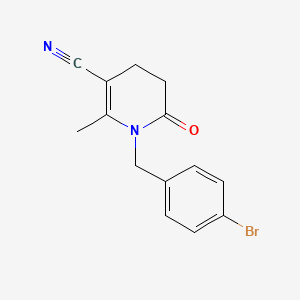
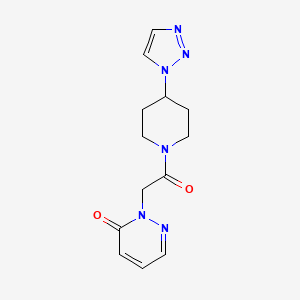
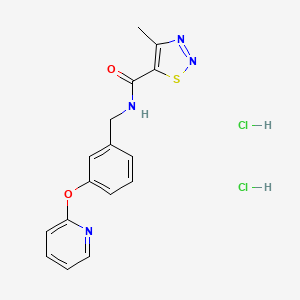
![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)
![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)
